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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(aminomethyl)-2-oxazolidinone, a

critical heterocyclic compound. It serves as a foundational building block in the synthesis of

various pharmaceuticals, most notably the oxazolidinone class of antibiotics. This document

covers its core molecular features, a summary of its physicochemical properties, and a

representative synthetic pathway.

Molecular Structure and Properties
5-(Aminomethyl)-2-oxazolidinone is a heterocyclic organic compound featuring a five-

membered oxazolidinone ring substituted with an aminomethyl group at the 5-position. The

presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and

ether oxygens) contributes to its chemical reactivity and utility as a synthetic intermediate.

The molecular structure is as follows:
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Image Source: PubChem CID 10534645.

Table 1: Physicochemical Properties of 5-(Aminomethyl)-2-oxazolidinone

Property Value Source

Molecular Formula C₄H₈N₂O₂

Molecular Weight 116.12 g/mol

Exact Mass 116.058577502 Da

CAS Number 119736-09-3

Density (Predicted) 1.196 ± 0.06 g/cm³

Boiling Point (Predicted) 382.7 ± 11.0 °C

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
3

LogP 0.08260

Significance in Drug Development
The oxazolidinone ring system is the core scaffold of a vital class of synthetic antibiotics. These

antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria, including

Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci
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(VRE). They function by inhibiting the initiation phase of bacterial protein synthesis, a unique

mechanism of action that prevents cross-resistance with other antibiotic classes.

5-(Aminomethyl)-2-oxazolidinone and its derivatives are key intermediates in the synthesis of

these antibacterial agents, such as Linezolid (Zyvox) and Rivaroxaban. The stereochemistry at

the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. Extensive

structure-activity relationship (SAR) studies have been conducted to optimize the substituents

on this core structure to enhance potency and expand the antibacterial spectrum.

Experimental Protocols: Synthesis of an
Oxazolidinone Intermediate
The following protocol is a representative method for the synthesis of a key precursor to N-Aryl-

5-(aminomethyl)-2-oxazolidinones, adapted from methodologies described in the literature

for synthesizing oxazolidinone antibiotics. This pathway involves the synthesis of an N-

protected intermediate from (R)-epichlorohydrin.

Objective: To synthesize (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a protected

form of 5-(aminomethyl)-2-oxazolidinone.

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

Reagents & Setup: Prepare a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1

mol) in water (500 mL) in a reaction vessel equipped with a stirrer and heating mantle. Heat

the mixture to 60 °C.

Reaction: Add (R)-epichlorohydrin (0.5 mol) dropwise to the heated mixture over a period of

30 minutes. Maintain the temperature and continue stirring for 1 hour after the addition is

complete.

Work-up: Remove the water from the reaction mixture under reduced pressure. Add ethyl

acetate (500 mL) to the solid residue.

Purification: Filter the mixture and wash the filter cake with additional ethyl acetate (2 x 200

mL). Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and
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concentrate in vacuo to yield a white solid. Recrystallize the solid from ethyl acetate to obtain

pure (R)-5-(Chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

Reagents & Setup: Dissolve the (R)-5-(Chloromethyl)oxazolidin-2-one (0.20 mol) from Step

1 and potassium phthalimide (0.22 mol) in dimethylformamide (DMF, 500 mL) in a reaction

vessel.

Reaction: Heat the solution to 80 °C and maintain this temperature for 12 hours.

Work-up: Cool the reaction to ambient temperature. Dilute the mixture with water (2 L) and

extract with dichloromethane (3 x 200 mL).

Purification: Combine the organic layers, wash with a saturated sodium chloride solution,

and dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo to yield a white solid.

Crystallize the product from a mixture of ethyl acetate and petroleum ether to afford the pure

title compound. This phthalimide-protected compound can then be deprotected and further

functionalized to produce various N-aryl-5-(aminomethyl)-2-oxazolidinone antibiotics.

Visualization of Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of N-Aryl-5-
(aminomethyl)-2-oxazolidinone derivatives, highlighting the role of the core intermediate.
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Caption: Generalized synthetic workflow for N-Aryl-5-(S)-aminomethyl-2-oxazolidinone

derivatives.

To cite this document: BenchChem. [A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone:
Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032544#5-aminomethyl-2-oxazolidinone-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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